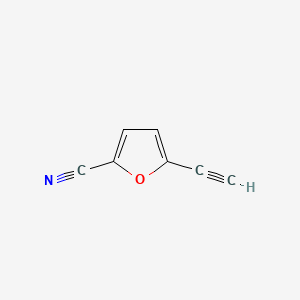![molecular formula C4H7NOS B15308035 2-[(2-Hydroxyethyl)sulfanyl]acetonitrile](/img/structure/B15308035.png)
2-[(2-Hydroxyethyl)sulfanyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Hydroxyethyl)sulfanyl]acetonitrile is an organic compound with the molecular formula C4H7NOS It is characterized by the presence of a nitrile group (-CN) and a hydroxyethylthio group (-SCH2CH2OH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-[(2-Hydroxyethyl)sulfanyl]acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloroacetonitrile with 2-mercaptoethanol under basic conditions. The reaction typically proceeds as follows:
ClCH2CN+HSCH2CH2OH→HOCH2CH2SCH2CN+HCl
The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize the hydrochloric acid (HCl) formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Hydroxyethyl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Hydroxyethyl)sulfanyl]acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2-Hydroxyethyl)sulfanyl]acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethylthio group can form hydrogen bonds or engage in other interactions with target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Hydroxyethyl)thio]acetic acid
- 2-[(2-Hydroxyethyl)thio]ethanol
- 2-[(2-Hydroxyethyl)thio]propionitrile
Uniqueness
2-[(2-Hydroxyethyl)sulfanyl]acetonitrile is unique due to the presence of both a nitrile group and a hydroxyethylthio group, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C4H7NOS |
|---|---|
Molekulargewicht |
117.17 g/mol |
IUPAC-Name |
2-(2-hydroxyethylsulfanyl)acetonitrile |
InChI |
InChI=1S/C4H7NOS/c5-1-3-7-4-2-6/h6H,2-4H2 |
InChI-Schlüssel |
ZZCDCSOYEKXMGS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylicacid](/img/structure/B15307961.png)

![3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride](/img/structure/B15307964.png)






![5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one](/img/structure/B15308040.png)
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15308049.png)
